Trisalicylide
Overview
Description
Trisalicylide, also known as tri-o-acetylsalicylic acid, is a chemical compound that has garnered attention for its potential use in various scientific experiments and industries. It is a derivative of salicylic acid and is known for its anti-inflammatory and analgesic properties. This compound is often used in the pharmaceutical industry for its therapeutic benefits.
Preparation Methods
Synthetic Routes and Reaction Conditions: Trisalicylide can be synthesized through the acetylation of salicylic acid. The process involves reacting salicylic acid with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: Trisalicylide undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert this compound into simpler compounds.
Substitution: this compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under controlled conditions.
Substitution: Substitution reactions often involve reagents like halogens or alkylating agents under specific temperature and pressure conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or hydrocarbons.
Scientific Research Applications
Trisalicylide has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Utilized for its anti-inflammatory and analgesic properties in the treatment of conditions such as arthritis and pain management.
Industry: Employed in the production of pharmaceuticals and as an intermediate in the synthesis of other chemical compounds.
Mechanism of Action
Trisalicylide exerts its effects by inhibiting the synthesis of prostaglandins, which are compounds involved in inflammation and pain. It acts on the hypothalamus heat-regulating center to reduce fever and blocks the generation of pain impulses. The molecular targets include prostaglandin G/H synthase 1 and 2, which are key enzymes in the prostaglandin synthesis pathway.
Comparison with Similar Compounds
Aspirin (Acetylsalicylic Acid): Like trisalicylide, aspirin is a derivative of salicylic acid and has similar anti-inflammatory and analgesic properties.
Choline Magnesium Trisalicylate: Another non-acetylated salicylate used as a nonsteroidal anti-inflammatory drug.
Uniqueness: this compound is unique in its specific acetylation pattern, which may confer different pharmacokinetic and pharmacodynamic properties compared to other salicylates. Its ability to inhibit prostaglandin synthesis without affecting platelet aggregation distinguishes it from aspirin, making it a valuable alternative in certain therapeutic contexts.
Properties
IUPAC Name |
2,10,18-trioxatetracyclo[18.4.0.04,9.012,17]tetracosa-1(24),4,6,8,12,14,16,20,22-nonaene-3,11,19-trione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H12O6/c22-19-13-7-1-4-10-16(13)25-20(23)15-9-3-6-12-18(15)27-21(24)14-8-2-5-11-17(14)26-19/h1-12H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYLIMUJRJDIPPF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)OC3=CC=CC=C3C(=O)OC4=CC=CC=C4C(=O)O2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H12O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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